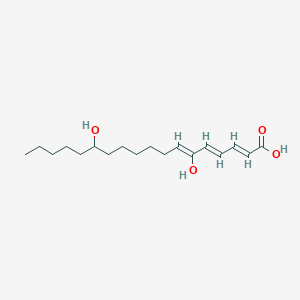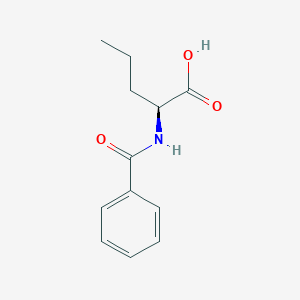![molecular formula C20H14O2 B051581 1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol CAS No. 119053-19-9](/img/structure/B51581.png)
1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol, also known as Dihydroxydibenzo[a,h]anthracene, is a polycyclic aromatic hydrocarbon (PAH) that has been widely studied for its potential applications in various fields. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in scientific research.
Wirkmechanismus
The mechanism of action of 1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol is not fully understood, but it is thought to involve the modulation of various signaling pathways and gene expression. This compound has been found to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation, leading to its potential use as an anti-cancer and anti-inflammatory agent.
Biochemische Und Physiologische Effekte
1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the scavenging of free radicals. This compound has also been found to have neuroprotective effects, making it a potential candidate for use in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol in lab experiments is its ability to exhibit a range of biochemical and physiological effects. However, one limitation is the potential toxicity of this compound, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol. One area of interest is the development of new drugs and therapies based on the anti-cancer and anti-inflammatory properties of this compound. Another area of interest is the potential use of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of 1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol can be achieved through several methods, including the Diels-Alder reaction, Friedel-Crafts alkylation, and Suzuki coupling. The most commonly used method involves the Diels-Alder reaction between anthracene and maleic anhydride, followed by reduction with sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to exhibit anti-cancer, anti-inflammatory, and antioxidant properties, making it a promising candidate for use in the development of new drugs and therapies.
Eigenschaften
CAS-Nummer |
119053-19-9 |
|---|---|
Produktname |
1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol |
Molekularformel |
C20H14O2 |
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
1,2-dihydrobenzo[j]aceanthrylene-9,10-diol |
InChI |
InChI=1S/C20H14O2/c21-18-9-8-14-16(20(18)22)7-6-13-15-5-4-11-2-1-3-12(19(11)15)10-17(13)14/h1-3,6-10,21-22H,4-5H2 |
InChI-Schlüssel |
RHHOLJYWSMXHLL-UHFFFAOYSA-N |
SMILES |
C1CC2=C3C1=CC=CC3=CC4=C2C=CC5=C4C=CC(=C5O)O |
Kanonische SMILES |
C1CC2=C3C1=CC=CC3=CC4=C2C=CC5=C4C=CC(=C5O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



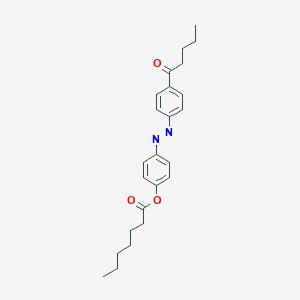
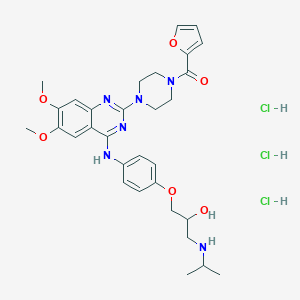
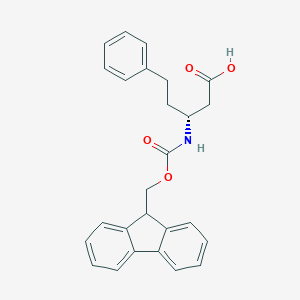
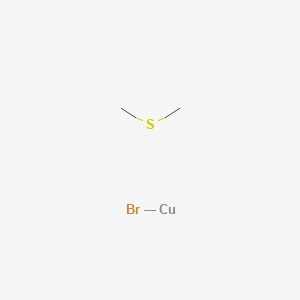
![3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole](/img/structure/B51507.png)
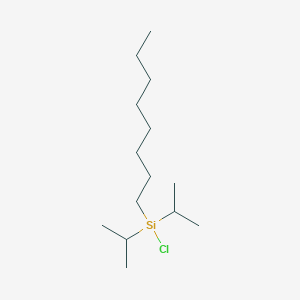
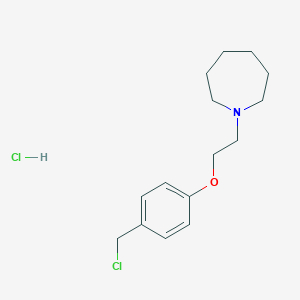
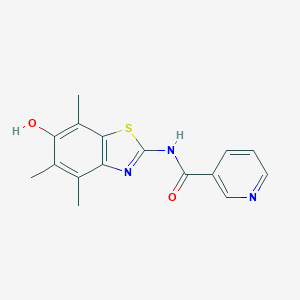
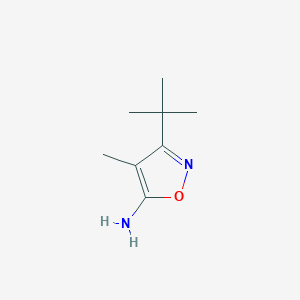
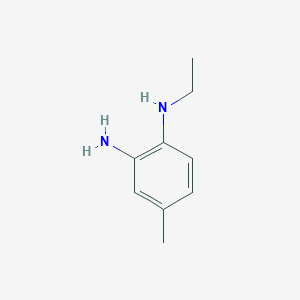
![Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy-](/img/structure/B51521.png)
![4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol](/img/structure/B51524.png)
